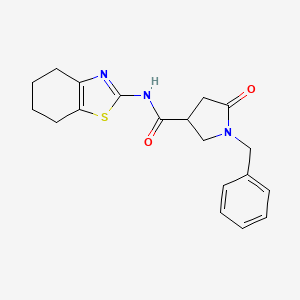![molecular formula C23H24N2O2S B7535623 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7535623.png)
7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK), which is an important signaling molecule involved in the unfolded protein response (UPR) pathway. The UPR pathway is activated in response to endoplasmic reticulum (ER) stress and plays a crucial role in maintaining cellular homeostasis.
Mécanisme D'action
The mechanism of action of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves the inhibition of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one, which is an important signaling molecule involved in the UPR pathway. The UPR pathway is activated in response to ER stress and plays a crucial role in maintaining cellular homeostasis. 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one is one of the three main sensors of ER stress and is responsible for phosphorylating eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a decrease in protein synthesis and a reduction in ER stress. Inhibition of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one by 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one leads to an increase in ER stress and activation of the UPR pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one activity, leading to an increase in ER stress and activation of the UPR pathway. In vivo studies have shown that this compound has potential therapeutic applications in the treatment of cancer, neurodegenerative disorders, and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one in lab experiments include its potent inhibition of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one, which makes it a valuable tool for studying the UPR pathway. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one. One direction is to investigate the potential therapeutic applications of this compound in the treatment of cancer, neurodegenerative disorders, and metabolic disorders. Another direction is to study the effects of this compound on other signaling pathways involved in ER stress, such as the inositol-requiring enzyme 1 (IRE1) and activating transcription factor 6 (ATF6) pathways. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility in water.
Méthodes De Synthèse
The synthesis of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one was first reported in 2012 by researchers at the University of California, San Diego. The synthesis involves a series of reactions starting with 4-(1-adamantyl)phenol and 2-chloroacetyl chloride, which are converted to the intermediate 4-(1-adamantyl)phenoxyacetyl chloride. This intermediate is then reacted with 2-aminothiazole to yield the final product.
Applications De Recherche Scientifique
The discovery of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one has opened up new avenues for scientific research. This compound has been shown to be a potent inhibitor of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one, which is an important signaling molecule involved in the UPR pathway. The UPR pathway is activated in response to ER stress and plays a crucial role in maintaining cellular homeostasis. Dysregulation of the UPR pathway has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Therefore, the inhibition of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one by 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one has potential therapeutic applications in the treatment of these diseases.
Propriétés
IUPAC Name |
7-[[4-(1-adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-21-10-19(24-22-25(21)5-6-28-22)14-27-20-3-1-18(2-4-20)23-11-15-7-16(12-23)9-17(8-15)13-23/h1-6,10,15-17H,7-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHMBPLHGWHEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC5=CC(=O)N6C=CSC6=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4,5-Dichloro-6-oxopyridazin-1-yl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7535552.png)
![5-chloro-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7535554.png)
![2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide](/img/structure/B7535560.png)

![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7535578.png)
![(1-Benzylpiperidin-4-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7535590.png)
![1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol](/img/structure/B7535599.png)

![5-methyl-7-(thiophen-2-yl)benzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B7535613.png)
![N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7535630.png)
![7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione](/img/structure/B7535631.png)
![3-amino-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7535645.png)
![1-[4-(4-ethylpiperazin-1-yl)-2-methylphenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535647.png)